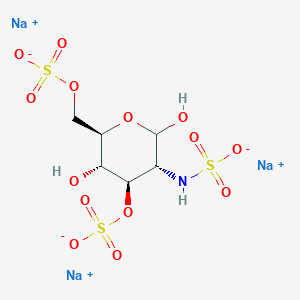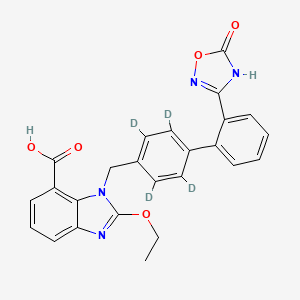
Risperidone Isoxazole-N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risperidone Isoxazole-N-oxide is a compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 . It is a derivative of Risperidone, an atypical antipsychotic belonging to the chemical class of benzisoxazole derivatives .
Synthesis Analysis
The synthesis of isoxazoles, including this compound, has been a subject of research for many years . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Molecular Structure Analysis
The molecular structure of this compound is derived from its parent compound, Risperidone. The key difference is the presence of an N-oxide group in the isoxazole ring .
Chemical Reactions Analysis
Isoxazoles, including this compound, are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Physical And Chemical Properties Analysis
This compound is a neat compound with a molecular weight of 426.48 . More specific physical and chemical properties were not found in the search results.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Isoxazoles, including Risperidone Isoxazole-N-oxide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing eco-friendly synthetic strategies and exploring their potential biological activities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Risperidone Isoxazole-N-oxide involves the modification of Risperidone, which is a benzisoxazole derivative. The benzisoxazole ring of Risperidone is converted to an isoxazole ring by reacting it with hydroxylamine hydrochloride. This is followed by oxidation of the resulting isoxazole compound to yield Risperidone Isoxazole-N-oxide.", "Starting Materials": ["Risperidone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetone", "Hydrogen peroxide"], "Reaction": ["Step 1: Risperidone is dissolved in acetone and hydroxylamine hydrochloride is added to it. The mixture is heated at reflux for several hours to obtain the isoxazole intermediate.", "Step 2: The isoxazole intermediate is then oxidized using hydrogen peroxide and sodium hydroxide as the oxidizing agents. The reaction is carried out at room temperature for several hours.", "Step 3: The resulting Risperidone Isoxazole-N-oxide is purified by column chromatography or recrystallization."] } | |
Número CAS |
1391053-34-1 |
Fórmula molecular |
C23H27FN4O3 |
Peso molecular |
426.492 |
Nombre IUPAC |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
Clave InChI |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Sinónimos |
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl-2-oxido)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)






